molecular formula C16H12ClFN4O B2460407 1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226444-97-8

1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2460407
CAS RN: 1226444-97-8
M. Wt: 330.75
InChI Key: RSEAMJYEPNDMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is a chloride ion channel that is responsible for regulating the flow of chloride ions across cell membranes. CFTRinh-172 has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system.

Scientific Research Applications

Synthetic Routes and Chemical Properties

1,2,3-Triazoles, including compounds like 1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, serve as key scaffolds in organic compounds with diverse applications in drug discovery, material science, and pharmaceutical chemistry. Their stability under acidic and basic conditions, alongside their ability to participate in hydrogen bonding and dipole-dipole interactions, makes them valuable in developing new drugs and materials. The copper(I) catalyzed azide-alkyne cycloaddition, a cornerstone of click chemistry, is a notable method for synthesizing these compounds, offering simplicity, high selectivity, and efficiency (Kaushik et al., 2019).

Biological and Medicinal Applications

The triazole core structure is integral to many pharmaceuticals due to its wide range of biological activities. Triazole derivatives have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility in structural variations allows for the exploration of new therapeutic agents targeting various diseases, including neglected diseases and conditions resistant to current treatments. The synthesis and evaluation of triazole derivatives remain a vibrant area of research, with ongoing development of novel compounds for clinical studies (Ferreira et al., 2013).

Environmental and Industrial Applications

1,2,3-Triazole derivatives also play a role in environmental science, particularly in the remediation and treatment of organic pollutants. Their chemical stability and reactivity with various environmental pollutants make them suitable candidates for developing new methodologies in waste treatment and pollution control. For example, enzymatic degradation of recalcitrant compounds in the presence of triazole derivatives has been explored, demonstrating the potential for these compounds in enhancing the efficiency of pollutant degradation processes (Husain & Husain, 2007).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c17-13-3-1-2-4-15(13)22-10-14(20-21-22)16(23)19-9-11-5-7-12(18)8-6-11/h1-8,10H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEAMJYEPNDMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.